molecular formula C16H16O3 B12573780 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one CAS No. 184760-80-3

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one

Cat. No.: B12573780
CAS No.: 184760-80-3
M. Wt: 256.30 g/mol
InChI Key: BQLFGRAHCARUHJ-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one is an organic compound that belongs to the class of phenyl ethanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors may also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antioxidant properties, it may act by scavenging free radicals and preventing oxidative damage to cells. The specific pathways involved would depend on the context of its application and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dihydroxyphenyl)-2-phenylethan-1-one: Lacks the methyl groups on the second phenyl ring.

    1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethan-1-one: Contains additional hydroxyl groups on the second phenyl ring.

    1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethan-1-one: Contains methoxy groups instead of methyl groups.

Uniqueness

The presence of both hydroxyl and methyl groups in 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethan-1-one may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs

Properties

CAS No.

184760-80-3

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3,4-dimethylphenyl)ethanone

InChI

InChI=1S/C16H16O3/c1-10-3-4-12(7-11(10)2)8-15(18)14-6-5-13(17)9-16(14)19/h3-7,9,17,19H,8H2,1-2H3

InChI Key

BQLFGRAHCARUHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)C

Origin of Product

United States

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